molecular formula C9H9NO4 B106479 1-(3-Nitrophenoxy)-2-propanone CAS No. 18621-37-9

1-(3-Nitrophenoxy)-2-propanone

Cat. No.: B106479
CAS No.: 18621-37-9
M. Wt: 195.17 g/mol
InChI Key: DTQBLCRAUDNUEP-UHFFFAOYSA-N
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Description

1-(3-Nitrophenoxy)-2-propanone is an organic compound characterized by the presence of a nitro group attached to a phenoxy ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenoxy)-2-propanone typically involves the reaction of 3-nitrophenol with 1-bromo-2-propanone. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenoxy)-2-propanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The propanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products:

    Reduction: 1-(3-Aminophenoxy)-2-propanone.

    Substitution: Various substituted phenoxy derivatives.

    Oxidation: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

1-(3-Nitrophenoxy)-2-propanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research into its derivatives could lead to the development of new therapeutic agents, particularly in the treatment of diseases where nitroaromatic compounds are effective.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenoxy)-2-propanone and its derivatives largely depends on the specific chemical reactions they undergo. For instance, in biological systems, the reduction of the nitro group to an amino group can lead to the formation of active metabolites that interact with molecular targets, such as enzymes or receptors. The exact pathways and molecular targets would vary based on the specific application and derivative .

Comparison with Similar Compounds

    1-(4-Nitrophenoxy)-2-propanone: Similar structure but with the nitro group in the para position.

    1-(2-Nitrophenoxy)-2-propanone: Nitro group in the ortho position.

    1-(3-Nitrophenoxy)-2-butanone: Similar structure with an extended carbon chain.

Uniqueness: 1-(3-Nitrophenoxy)-2-propanone is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para counterparts.

Properties

IUPAC Name

1-(3-nitrophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-7(11)6-14-9-4-2-3-8(5-9)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQBLCRAUDNUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309374
Record name 1-(3-NITROPHENOXY)-2-PROPANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18621-37-9
Record name NSC211860
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-NITROPHENOXY)-2-PROPANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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